Cas no 214401-05-5 (Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate)
Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate
- Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate
- C13H17F2NO2
- 6724AJ
- SY016139
- F53191
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- Inchi: 1S/C13H17F2NO2/c1-3-18-12(17)13(14,15)10-16(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
- InChI Key: DRLYNMGAJHGLOW-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)(CN(C)CC1C=CC=CC=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 266
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5
Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02802-5g |
ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate |
214401-05-5 | 95% | 5g |
$1750 | 2023-09-07 |
Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate
Comprehensive Overview of Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate (CAS No. 214401-05-5)
Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate (CAS No. 214401-05-5) is a fluorinated organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its difluoropropanoate backbone and benzyl(methyl)amino substituent, has garnered attention for its unique physicochemical properties and potential in drug discovery. Researchers often explore its role as a building block for bioactive molecules due to its ability to modulate lipophilicity and metabolic stability.
In recent years, the demand for fluorinated compounds like Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate has surged, driven by trends in precision medicine and sustainable chemistry. The incorporation of fluorine atoms, as seen in this compound, is a hot topic in medicinal chemistry, as it often enhances binding affinity and bioavailability. A common query among scientists is: "How does fluorination impact the pharmacokinetics of this ester?" Studies suggest that the 2,2-difluoro moiety improves membrane permeability while reducing oxidative degradation.
The synthesis of CAS No. 214401-05-5 typically involves multi-step reactions, including N-alkylation and esterification processes. Analytical techniques such as NMR spectroscopy and HPLC-MS are critical for verifying its purity, a frequently searched topic in academic forums. Its molecular weight (279.29 g/mol) and logP value (~2.1) make it suitable for lead optimization in drug design, particularly for CNS-targeting therapeutics.
From an industrial perspective, Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate aligns with the growing interest in green chemistry. Manufacturers are increasingly asked: "Can this compound be synthesized via catalytic methods to minimize waste?" Recent advancements in flow chemistry have demonstrated promising routes for its scalable production with reduced environmental footprint.
In agrochemical applications, this compound's structural motif has been investigated for herbicidal activity. Its benzylamino group may interact with plant enzyme systems, though detailed mode-of-action studies remain an active research area. Regulatory agencies emphasize the need for eco-toxicity data, a key concern reflected in search engine queries related to CAS 214401-05-5.
Storage and handling of Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate require standard organic compound protocols. Stability studies indicate it should be kept under anhydrous conditions at 2-8°C to prevent hydrolysis of the ester group—a practical consideration often overlooked in literature but highly searched by laboratory technicians.
Future research directions may explore its chiral resolution, as the compound contains a stereocenter. The pharmacological significance of its enantiomers could unlock new therapeutic applications, particularly in targeted drug delivery systems. Patent databases show growing interest in derivatives of this scaffold for kinase inhibition, correlating with oncology-focused search trends.
In summary, 214401-05-5 represents a versatile chemical entity bridging multiple disciplines. Its combination of fluorine chemistry and amino ester functionality continues to inspire innovation across life sciences, addressing both fundamental questions and applied challenges in modern chemistry.
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